N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide
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Overview
Description
N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide: is a complex organic compound that features a benzamide core linked to a thiophene ring, which is further substituted with a dimethoxyphenyl group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Thiophene Ring Construction: The thiophene ring can be synthesized via a cyclization reaction involving sulfur-containing precursors.
Substitution with Dimethoxyphenyl Group:
Attachment of Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the benzamide moiety may produce amines.
Scientific Research Applications
N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
Bromine Compounds: Various bromine-containing organic compounds used in different chemical reactions.
Uniqueness
N-{3-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to its combination of a benzamide core with a thiophene ring and multiple substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C26H30N2O4S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H30N2O4S/c1-17-18(2)33-26(27-25(29)19-8-6-5-7-9-19)23(17)24(28-12-14-32-15-13-28)20-10-11-21(30-3)22(16-20)31-4/h5-11,16,24H,12-15H2,1-4H3,(H,27,29) |
InChI Key |
DCEMIYPYMSNCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC(=C(C=C2)OC)OC)N3CCOCC3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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